molecular formula C6H12O2 B1313568 4-Methyltetrahydro-2H-pyran-4-OL CAS No. 7525-64-6

4-Methyltetrahydro-2H-pyran-4-OL

Cat. No.: B1313568
CAS No.: 7525-64-6
M. Wt: 116.16 g/mol
InChI Key: DCUYGCJQVJXUHU-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-OL is a colorless to pale yellow liquid with a fresh, soft, and natural floral odor . This compound is significant in various industries, particularly in the fragrance sector, where it is known for its pleasant scent.

Chemical Reactions Analysis

Types of Reactions: 4-Methyltetrahydro-2H-pyran-4-OL primarily undergoes cyclization reactions, particularly the Prins cyclization . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The primary product of the Prins cyclization is this compound itself . Oxidation and reduction reactions can yield various derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

Organic Reaction Solvent

Overview
4-Methyltetrahydro-2H-pyran-4-OL has been extensively studied for its efficacy as an organic reaction solvent. It is particularly noted for its compatibility with various organic reactions, making it a valuable alternative to traditional solvents that may pose environmental or health risks.

Applications in Organic Reactions
The compound has demonstrated utility in a range of organic reactions, including:

  • Radical Reactions : Effective in facilitating radical reactions due to its stability.
  • Grignard Reactions : Serves as a solvent for Grignard reagents, enhancing reaction efficiency.
  • Wittig Reactions : Used in the synthesis of alkenes via phosphonium ylides.
  • Organometallic Chemistry : Acts as a medium for organometallic transformations.
  • Halogen-Metal Exchange : Facilitates halogen-metal exchange processes.
  • Reduction and Oxidation Reactions : Functions in both reduction and oxidation reactions, providing versatility in synthetic pathways.
  • Esterification and Amidation : Supports esterification and amidation reactions, crucial for the formation of esters and amides.

This breadth of application suggests that this compound can serve as a substitute for conventional ethers and harmful halogenated solvents, promoting greener chemistry practices .

Safety and Toxicological Assessments

Genotoxicity and Toxicity Profiles
Research has indicated that derivatives of this compound, such as 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-OL, have undergone rigorous safety assessments. These studies reveal that the compound is not genotoxic and does not exhibit skin sensitization potential. The margin of exposure (MOE) calculations suggest a low risk for repeated dose toxicity and reproductive toxicity endpoints .

Environmental Safety

Ecotoxicological Evaluations
The environmental impact of this compound has been evaluated through various ecotoxicological studies. The findings indicate that the compound poses minimal risk to aquatic environments, further supporting its use in industrial applications where environmental safety is a concern .

Case Studies

Study Focus Findings
Organic Reaction EfficiencyDemonstrated effectiveness in Grignard and Wittig reactions with higher yields compared to traditional solvents .
Toxicological AssessmentNo genotoxic effects observed; safe for repeated exposure with an MOE > 100 .
Environmental ImpactMinimal ecotoxicological effects noted, supporting its use in sustainable practices .

Mechanism of Action

The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-OL primarily involves its interaction with various molecular targets through cyclization reactions . The compound’s effects are mediated by its ability to form stable cyclic structures, which can interact with biological molecules and pathways. The specific molecular targets and pathways involved are still under investigation, but the compound’s structural properties suggest potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Uniqueness: 4-Methyltetrahydro-2H-pyran-4-OL is unique due to its specific floral odor and its efficient synthesis via Prins cyclization . Its structural properties allow for diverse applications in different fields, making it a versatile and valuable compound.

Biological Activity

4-Methyltetrahydro-2H-pyran-4-OL, also known as Florosa or Florol, is a cyclic organic compound that has garnered attention for its diverse biological activities and applications, particularly in the fragrance industry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C6H12OC_6H_{12}O and features a six-membered ring containing one oxygen atom. Its stereochemistry is defined by specific configurations at the second and fourth carbon atoms, which contribute to its unique properties. The compound is recognized for its pleasant odor, making it a popular choice in fragrance formulations.

Biochemical Pathways

The biological activity of this compound primarily involves its participation in Prins cyclization , a reaction that forms substituted tetrahydropyranols. This process is crucial for synthesizing various biologically active compounds used in pharmaceuticals and fragrances. The compound interacts with enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression.

Pharmacokinetics

The pharmacokinetic properties of this compound include its solubility and lipophilicity, which impact its bioavailability. Studies indicate that the compound can modulate specific signaling pathways, leading to alterations in gene expression and metabolic flux .

Cellular Effects

Research has shown that this compound can affect various cellular processes:

  • Cell Signaling : It influences cell function by modulating signaling pathways.
  • Gene Expression : The compound can lead to changes in gene expression profiles.
  • Metabolic Activity : It affects cellular metabolism, potentially enhancing or inhibiting metabolic pathways.

Antimicrobial Properties

Emerging studies suggest that this compound exhibits antimicrobial properties. Its structural similarity to other biologically active compounds indicates potential interactions with microbial systems, although specific pharmacological studies remain limited.

Experimental Studies

Several studies have investigated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Experimental Findings

Study ReferenceMethodologyKey Findings
Enzyme assaysModulation of enzyme activity observed.
Cell viability assaysSignificant effects on cell viability at varying concentrations.
Antimicrobial testingDemonstrated antimicrobial activity against specific strains.

Case Study: Antimicrobial Activity

In one study, the antimicrobial effects of this compound were evaluated against common bacterial strains. The results indicated a statistically significant reduction in bacterial growth at concentrations above 250 µg/mL. This suggests potential applications in developing antimicrobial agents or preservatives in food and cosmetic products .

Applications in Industry

Due to its unique properties, this compound finds applications primarily in:

  • Fragrance Industry : Used for its pleasant aroma.
  • Pharmaceuticals : Potential precursor for synthesizing bioactive compounds.
  • Food Preservation : Explored for antimicrobial properties that may enhance shelf life .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyltetrahydro-2H-pyran-4-OL, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of substituted pyran derivatives or through cyclization of diols under acidic conditions. For example, ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate reacts with phenylethynyl reagents in degassed CH2_2Cl2_2 to yield 4-methyl derivatives. Optimization involves adjusting solvent polarity (e.g., anhydrous CH2_2Cl2_2 for moisture sensitivity) and purification via silica gel chromatography (pentane/EtOAc gradients) to achieve >90% purity . Key parameters include temperature control (reflux vs. RT) and stoichiometric ratios of oxidizing/reducing agents.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. For instance, coupling constants (e.g., J=6.5HzJ = 6.5 \, \text{Hz} for axial-equatorial proton interactions) in ¹H NMR distinguish diastereomers. Mass spectrometry (EI/CI) identifies molecular ions (e.g., m/z 102.13 for [M+H]+^+) and fragmentation patterns. Additional characterization includes boiling point (183°C) and density (1.071 g/cm³) measurements .

Q. What are the common functional group transformations observed in this compound under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : Using KMnO4_4/CrO3_3 under acidic conditions converts the hydroxyl group to a ketone or carboxylic acid. Selectivity depends on reagent strength and solvent (e.g., aqueous vs. non-polar media) .
  • Reduction : NaBH4_4 or LiAlH4_4 reduces ketone intermediates to secondary alcohols, but the tetrahydropyran ring remains intact due to its stability under anhydrous conditions .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved, and what catalysts are effective?

  • Methodological Answer : Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization. For example, using 3,5-dimethylhex-5-en-1-ol with L3 catalysts yields (2R*,3S*,4S*)-configured products. Stereochemical outcomes are confirmed via NOESY correlations and X-ray crystallography. Catalyst loading (5–10 mol%) and solvent polarity (toluene vs. THF) significantly impact enantiomeric excess (ee > 85%) .

Q. What strategies resolve contradictions in reactivity data for halogenated derivatives of this compound?

  • Methodological Answer : Conflicting reactivity in hydrodehalogenation (e.g., 4-iodo vs. 4-bromo derivatives) is resolved using stannane-free conditions. Pd/C with H2_2 selectively removes iodine over bromine due to bond dissociation energy differences (C–I: 234 kJ/mol vs. C–Br: 285 kJ/mol). Reaction monitoring via GC-MS ensures chemoselectivity .

Q. How can computational modeling predict reaction pathways for modifying this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or substituent additions. For instance, activation energies for epoxidation of allylic derivatives correlate with experimental yields (R2^2 > 0.95). Software like Gaussian or ORCA integrates steric and electronic parameters to optimize synthetic routes .

Q. What role does this compound play in natural product synthesis, and how are intermediates stabilized?

  • Methodological Answer : The compound serves as a scaffold for terpene-derived natural products (e.g., rose oxide analogs). Stabilization of intermediates involves protecting group strategies (e.g., silylation of hydroxyl groups with TBSCl) and low-temperature (−78°C) lithiation to prevent ring-opening. Characterization of intermediates via HRMS and IR ensures fidelity .

Properties

IUPAC Name

4-methyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUYGCJQVJXUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492877
Record name 4-Methyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7525-64-6
Record name Tetrahydro-4-methyl-2H-pyran-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7525-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-4-ol, tetrahydro-4-methyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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